4-Acetylbenzamide
Overview
Description
4-Acetylbenzamide is an organic compound with the molecular formula C9H9NO2 It is characterized by the presence of an acetyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetylbenzamide can be synthesized through several methods. One common approach involves the acetylation of benzamide using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as a solid product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. For example, the oxidation of 4-methyl acetophenone using potassium permanganate in the presence of anhydrous zinc chloride can yield 4-acetylbenzoic acid, which can then be converted to this compound through further chemical reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Acetylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-acetylbenzoic acid.
Reduction: Reduction reactions can convert it to 4-ethylbenzamide.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in the presence of zinc chloride.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as hydroxylamine hydrochloride in the presence of pyridine.
Major Products:
Oxidation: 4-acetylbenzoic acid.
Reduction: 4-ethylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Acetylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Acetylbenzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- 4-Acetylbenzonitrile
- 4-Acetylbenzoic acid
- 4-Acetylbenzaldehyde
- 4-Acetylbiphenyl
Comparison: 4-Acetylbenzamide is unique due to its specific functional groups and reactivity. Compared to 4-Acetylbenzonitrile, it has an amide group instead of a nitrile group, which affects its chemical behavior and applications. Similarly, 4-Acetylbenzoic acid has a carboxylic acid group, making it more acidic and reactive in different contexts .
Properties
IUPAC Name |
4-acetylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHWLAFXEOULIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457174 | |
Record name | 4-acetylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67014-02-2 | |
Record name | 4-acetylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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